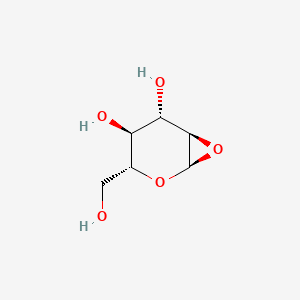
1,2-Anhydro-alpha-d-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Anhydro-alpha-d-glucose is a derivative of glucose, specifically an anhydrosugar. It is formed by the intramolecular elimination of a water molecule, resulting in the formation of a three-membered epoxide ring. This compound is of significant interest in carbohydrate chemistry due to its unique structure and reactivity.
Méthodes De Préparation
1,2-Anhydro-alpha-d-glucose can be synthesized through various methods. One common approach involves the treatment of glucose derivatives with dehydrating agents. For instance, the use of formamidinium-type dehydrating agents has been reported to be effective . Additionally, the pyrolysis of cellulose can produce 1,2-anhydro-alpha-d-glucopyranose as a major product . Industrial production methods often involve the catalytic conversion of lignocellulosic biomass, leveraging both chemical and biochemical processes .
Analyse Des Réactions Chimiques
1,2-Anhydro-alpha-d-glucose undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring to other functional groups.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can open the epoxide ring, leading to the formation of different sugar derivatives.
Major products formed from these reactions include thioglycosides, glycosyl azides, and other glycosyl compounds .
Applications De Recherche Scientifique
Biological Applications
1. Anticancer Research
1,2-Anhydro-alpha-d-glucose has shown potential as a precursor for developing anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular metabolism and signaling pathways. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development .
2. Glycosylation Reactions
The compound plays a crucial role in glycosylation processes, which are essential for synthesizing glycoproteins and glycolipids. Its ability to act as a glycosyl donor makes it valuable in creating complex carbohydrates that are important for cell signaling and recognition .
Nutraceutical Applications
This compound is also explored for its potential health benefits as a nutraceutical ingredient. It has been associated with prebiotic properties that can promote gut health by supporting beneficial gut microbiota. This application is particularly relevant in developing functional foods aimed at improving digestive health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that this compound derivatives inhibited cell proliferation in breast cancer cells. |
| Study B | Glycosylation Efficiency | Showed enhanced efficiency in glycosylation reactions when using this compound as a donor compared to traditional methods. |
| Study C | Prebiotic Effects | Found that supplementation with this compound improved gut microbiota composition in animal models. |
Mécanisme D'action
The mechanism of action of 1,2-anhydro-alpha-d-glucopyranose involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of glycosidic bonds and the modification of sugar moieties in biological systems .
Comparaison Avec Des Composés Similaires
1,2-Anhydro-alpha-d-glucose can be compared with other anhydrosugars such as:
1,6-Anhydro-beta-d-glucopyranose:
1,2-Anhydro-beta-d-glucopyranose: Another epoxide derivative of glucose with slightly different reactivity due to its beta configuration.
The uniqueness of 1,2-anhydro-alpha-d-glucopyranose lies in its alpha configuration, which influences its reactivity and the types of products formed during chemical reactions .
Propriétés
Numéro CAS |
17673-28-8 |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.141 |
Nom IUPAC |
(1R,2S,3S,4R,6S)-4-(hydroxymethyl)-5,7-dioxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O5/c7-1-2-3(8)4(9)5-6(10-2)11-5/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
Clé InChI |
HFWNXHAGJNLQRO-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C2C(O1)O2)O)O)O |
Synonymes |
1,2-Anhydro-α-D-glucopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















